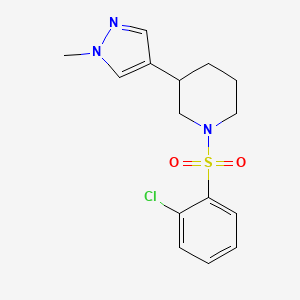
1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a 1-methylpyrazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
科学的研究の応用
1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to the compound , these derivatives are also used in drug discovery and development.
Uniqueness
1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
1-(2-Chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS Number: 2320926-55-2) is a synthetic compound with potential pharmacological applications. Its structure combines a piperidine moiety with a chlorobenzenesulfonyl and a pyrazole ring, which are known to exhibit various biological activities.
The molecular formula of the compound is C15H18ClN3O2S, with a molecular weight of 339.8 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Antibacterial Activity
Research indicates that compounds containing the piperidine and sulfonamide functionalities often display significant antibacterial properties. In studies, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorobenzenesulfonyl group enhances the antibacterial potential by improving binding interactions with bacterial enzymes.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Activity (IC50, µM) |
|---|---|---|
| Compound A | Salmonella typhi | 5.12 ± 0.01 |
| Compound B | Bacillus subtilis | 4.78 ± 0.02 |
| This compound | Staphylococcus aureus | TBD |
Enzyme Inhibition
The compound exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing infections caused by urease-producing bacteria . The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 1.21 ± 0.005 |
| Compound D | Urease | 0.63 ± 0.001 |
| This compound | AChE | TBD |
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The chlorobenzenesulfonyl group enhances the lipophilicity and electronic properties, facilitating better binding to target sites .
Case Studies
In a study conducted by Aziz-ur-Rehman et al., several piperidine derivatives were synthesized and evaluated for their biological activities. The results indicated that the incorporation of sulfonamide groups significantly improved antibacterial and enzyme inhibitory activities compared to their non-sulfonamide counterparts .
Another study highlighted the pharmacological potential of compounds similar to this compound, demonstrating effective inhibition against urease with IC50 values significantly lower than standard reference compounds .
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-10-13(9-17-18)12-5-4-8-19(11-12)22(20,21)15-7-3-2-6-14(15)16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAJBHRAFCKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














